molecular formula C16H33NO B3036525 Obscuraminol D CAS No. 350484-99-0

Obscuraminol D

Cat. No.: B3036525
CAS No.: 350484-99-0
M. Wt: 255.44 g/mol
InChI Key: SHEYJRIILVVUIW-LWULTOEVSA-N
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Description

Obscuraminol D is a naturally occurring biosynthetic product found in marine organisms, particularly in sponges. It is a member of the sphingolipid family and has the molecular formula C16H33NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Obscuraminol D typically involves the use of organic synthesis techniques. One common method starts with the ethyl ester of (all-Z)-eicosa-5,8,11,14,17-pentaenoic acid, which undergoes a series of reactions to yield the desired product . The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it likely involves large-scale organic synthesis techniques similar to those used in laboratory settings. The process would require careful control of reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Obscuraminol D can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Obscuraminol D has several scientific research applications, including:

    Chemistry: Used as a model compound for studying sphingolipid biosynthesis and metabolism.

    Biology: Investigated for its role in cellular signaling and membrane structure.

    Medicine: Explored for potential therapeutic applications, particularly in the treatment of diseases related to sphingolipid metabolism.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Obscuraminol D involves its interaction with specific molecular targets and pathways. It is known to affect sphingolipid metabolism and cellular signaling pathways, which can influence various biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors related to sphingolipid metabolism .

Comparison with Similar Compounds

Compared to these similar compounds, Obscuraminol D is unique due to its specific structure and biological activity

Properties

IUPAC Name

(Z,2S,3R)-2-aminohexadec-9-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h8-9,15-16,18H,3-7,10-14,17H2,1-2H3/b9-8-/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEYJRIILVVUIW-LWULTOEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC(C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCC[C@H]([C@H](C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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